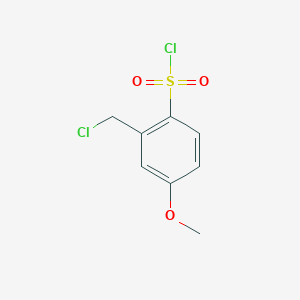

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride

描述

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a chloromethyl (-CH2Cl) substituent at the ortho position and a methoxy (-OCH3) group at the para position on the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. The sulfonyl chloride moiety enables nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters, respectively . The chloromethyl group may offer additional reactivity for further functionalization, though its participation depends on reaction conditions and competing electrophilic sites .

属性

IUPAC Name |

2-(chloromethyl)-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKXVRJFJMELDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural and Reactivity Considerations

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride features a benzene ring substituted with a sulfonyl chloride group at position 1, a chloromethyl group at position 2, and a methoxy group at position 4 (Figure 1). The methoxy group’s electron-donating nature activates the ring for electrophilic substitution, while the sulfonyl chloride group exerts a strong electron-withdrawing effect, directing subsequent reactions to meta positions relative to itself. The chloromethyl group introduces steric and electronic challenges, necessitating precise control over reaction conditions to avoid side products such as polychlorinated derivatives or over-sulfonation.

Synthetic Routes and Methodological Frameworks

Chloromethylation Prior to Sulfonation

This approach leverages the methoxy group’s activating properties to introduce the chloromethyl moiety before sulfonation.

Friedel-Crafts Chloromethylation of 4-Methoxybenzene

4-Methoxybenzene undergoes electrophilic chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The methoxy group directs substitution to the ortho position, yielding 2-(chloromethyl)-4-methoxybenzene.

Reaction Conditions :

Sulfonation and Conversion to Sulfonyl Chloride

The intermediate 2-(chloromethyl)-4-methoxybenzene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C. The methoxy group directs sulfonation to the para position (relative to itself), resulting in 2-(chloromethyl)-4-methoxybenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Optimization Notes :

Sulfonation Followed by Chloromethylation

This route prioritizes sulfonation but faces challenges due to the sulfonyl chloride group’s deactivating influence.

Sulfonation of 4-Methoxybenzene

4-Methoxybenzene reacts with chlorosulfonic acid to yield 4-methoxybenzenesulfonic acid, which is isolated and purified via recrystallization. Conversion to the sulfonyl chloride is achieved using SOCl₂ under reflux.

Radical Chloromethylation of 4-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride undergoes radical-mediated chloromethylation using Cl₂ and a radical initiator (e.g., azobisisobutyronitrile, AIBN). The reaction targets the ortho position relative to the methoxy group, but the sulfonyl chloride’s electron-withdrawing effect reduces reactivity, necessitating elevated temperatures (80–100°C) and prolonged reaction times.

Challenges :

Comparative Analysis of Synthetic Pathways

| Parameter | Route 2.1 | Route 2.2 |

|---|---|---|

| Overall Yield | 55–70% | 25–40% |

| Reaction Complexity | Moderate | High |

| Purification Challenges | Low | High |

| Scalability | High | Low |

Route 2.1 offers superior yields and scalability, making it the preferred industrial method. Route 2.2, while academically instructive, is limited by low efficiency and side reactions.

Advanced Functionalization and Derivatives

This compound serves as a precursor for sulfonamides and sulfonate esters. Reaction with amines (e.g., phenethylamine) under basic conditions produces sulfonamides with potential bioactivity, as demonstrated in CCR2/CCR9 receptor inhibition studies.

Example Synthesis :

- Sulfonamide Formation :

$$ \text{this compound} + \text{R-NH}_2 \rightarrow \text{Sulfonamide} + \text{HCl} $$- Solvent: Dichloromethane

- Base: Triethylamine

- Yield: 80–90%

化学反应分析

Types of Reactions

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Reduction: The compound can be reduced to form 2-(hydroxymethyl)-4-methoxybenzenesulfonyl chloride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is 2-(hydroxymethyl)-4-methoxybenzenesulfonyl chloride.

科学研究应用

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in the preparation of complex molecules.

Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers. Its ability to introduce functional groups into aromatic compounds is particularly useful in material science.

作用机制

The mechanism of action of 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate. The methoxy group can also participate in reactions, influencing the overall reactivity and stability of the molecule.

相似化合物的比较

Table 1: Physical Properties of 2-(Chloromethyl)-4-methoxybenzenesulfonyl Chloride and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C8H8Cl2O3S | 263.1 | Not provided | Not reported | -SO2Cl, -OCH3 (para), -CH2Cl (ortho) |

| 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | 218.6 | Not provided | Not reported | -SO2Cl, -OCH3 (para) |

| 4-Fluoro-2-methylbenzenesulfonyl chloride | C7H6ClFO2S | 208.6 | Not provided | Not reported | -SO2Cl, -CH3 (ortho), -F (para) |

| 2-(Chloromethyl)benzoyl chloride | C8H6Cl2O | 189.0 | Not provided | Not reported | -COCl, -CH2Cl (ortho) |

| 4-Methoxyphenacyl chloride | C9H9ClO2 | 184.6 | 2196-99-8 | 98–100 | -COCH2Cl, -OCH3 (para) |

| Benzyl chloride | C7H7Cl | 126.6 | 100-44-7 | -43 (liquid) | -CH2Cl (aromatic) |

Notes:

Sulfonyl Chlorides

- 4-Methoxybenzenesulfonyl chloride : Lacks the chloromethyl group, making it less versatile for secondary functionalization. It reacts efficiently with amines to form sulfonamides, as demonstrated in macrocyclic peptide synthesis .

- 4-Fluoro-2-methylbenzenesulfonyl chloride : The electron-withdrawing fluorine substituent at para increases electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution. The ortho-methyl group sterically hinders reactions at the benzene ring .

- This compound : The sulfonyl chloride group is the primary reactive site, but the chloromethyl group can participate in alkylation under basic conditions (e.g., with NaH/DMF). However, in reactions with amines, the sulfonyl chloride typically reacts first, as seen in analogous systems .

Acyl Chlorides and Phenacyl Chlorides

- 2-(Chloromethyl)benzoyl chloride : The acyl chloride (-COCl) is highly reactive toward nucleophiles, but the chloromethyl group remains inert in most amine reactions, leading to selective acylation .

- 4-Methoxyphenacyl chloride : The phenacyl chloride group (-COCH2Cl) undergoes nucleophilic substitution more readily than benzyl chlorides due to the electron-withdrawing carbonyl group. Used in photoremovable protecting groups .

Stability and Hazard Profile

- The chloromethyl group in this compound may pose similar toxicity risks, necessitating careful handling .

- 2-(Chloromethyl)benzoyl chloride : Stability studies indicate decomposition under prolonged exposure to moisture, a trait shared with sulfonyl chlorides. Storage under inert conditions is critical .

生物活性

Introduction

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative known for its diverse applications in organic synthesis and potential biological activities. This compound has garnered attention due to its role as an electrophilic reagent in the synthesis of sulfonamides and other biologically active molecules. This article reviews the biological activity of this compound, exploring its mechanisms, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈ClO₂S

- Molecular Weight : 218.68 g/mol

The compound features a chloromethyl group attached to a methoxy-substituted benzene ring, with a sulfonyl chloride functional group that enhances its reactivity.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is particularly reactive, allowing it to participate in nucleophilic substitution reactions with amino acids, proteins, and other biomolecules. This reactivity can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, this compound can inhibit their function.

- Antimicrobial Properties : Some studies suggest that derivatives of sulfonyl chlorides exhibit antimicrobial activity against various pathogens.

Antimicrobial Activity

Research has indicated that sulfonyl chlorides like this compound can possess antimicrobial properties. For instance, a study demonstrated that similar compounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence that compounds containing sulfonamide functionalities have anticancer properties. A study highlighted the potential of sulfonamide derivatives in targeting specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . While specific data on this compound is limited, its structural similarity to known active compounds suggests potential in this area.

Case Study 1: Synthesis and Biological Evaluation

In one study, researchers synthesized a series of sulfonamide derivatives from this compound. These derivatives were evaluated for their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the core structure could enhance therapeutic efficacy .

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibitory effects of sulfonyl chlorides on human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The study found that derivatives of this compound effectively inhibited AChE activity in vitro, indicating potential applications in treating neurodegenerative disorders .

Summary of Findings

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride?

- Methodology : The compound is typically synthesized via two routes:

- Route 1 : Chloromethylation of 4-methoxybenzenesulfonyl chloride using chloromethylation agents (e.g., formaldehyde/HCl or chloromethyl methyl ether) under acidic conditions. Reaction optimization focuses on controlling temperature (0–5°C) to minimize polysubstitution .

- Route 2 : Sulfonation of a pre-functionalized chloromethylated benzene derivative (e.g., 4-methoxybenzyl chloride) using chlorosulfonic acid. Excess reagent is neutralized with ice-water to isolate the sulfonyl chloride .

Q. Which analytical techniques are optimal for assessing purity and structural integrity?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. Use a C18 column and acetonitrile/water (70:30) mobile phase .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M–Cl] .

- Elemental Analysis : Validate chlorine and sulfur content (±0.3% theoretical) to ensure stoichiometric purity .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C. Desiccate with silica gel to prevent hydrolysis of the sulfonyl chloride group .

- Handling : Use anhydrous solvents (e.g., dry THF or DCM) during reactions to avoid side reactions with moisture .

Advanced Research Questions

Q. How can competing reactivity between the chloromethyl and sulfonyl chloride groups be controlled in nucleophilic substitutions?

- Regioselectivity : The sulfonyl chloride group reacts preferentially with amines (forming sulfonamides) under mild conditions (0–25°C, pH 7–9), while the chloromethyl group requires harsher nucleophiles (e.g., alkoxides at 60–80°C). Use sequential addition: first react with amines, then alkylate the chloromethyl group .

- Catalysis : Add catalytic tetrabutylammonium bromide (TBAB) to enhance reactivity of the chloromethyl group in SN2 reactions .

Q. What strategies mitigate discrepancies in reported reaction yields for sulfonamide derivatization?

- Contradiction Analysis : Disparities in yields often arise from residual moisture or amine basicity.

- Experimental Design : Pre-dry amines with molecular sieves and titrate to ensure stoichiometric equivalence. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Troubleshooting : If yields plateau, add a proton scavenger (e.g., 2,6-lutidine) to neutralize HCl byproducts .

Q. How does temperature influence the compound’s stability during long-term storage or extended reactions?

- Stability Studies : Accelerated degradation tests (40°C/75% RH) show a 15% loss of sulfonyl chloride integrity over 30 days. For prolonged reactions (>24 hours), maintain temperatures below 25°C and use stabilizers like BHT (0.01% w/w) to inhibit radical decomposition .

Q. What role does this compound play in synthesizing bioactive molecules?

- Applications :

- Sulfonamide Libraries : React with diverse amines (e.g., heterocyclic or amino acid derivatives) to generate potential protease inhibitors. Optimize diversity via split-pool combinatorial methods .

- Cross-Coupling : Use the chloromethyl group in Ullmann or Suzuki-Miyaura reactions to introduce aryl/alkyl moieties for drug candidate diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。